1-(4-Chloro-1,3,5-triazin-2-yl)-4-piperidinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining high yields and purity.
Analyse Chemischer Reaktionen
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can react with carboxylic acids to form amides or esters.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis . In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can be compared with other triazine derivatives, such as:
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This compound is commonly used as a coupling agent in organic synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Another triazine derivative used for amide coupling reactions.
4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid: This compound has shown antimicrobial activity similar to 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride.
The uniqueness of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C8H13Cl2N5 |
---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12ClN5.ClH/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14;/h5-6H,1-4,10H2;1H |
InChI-Schlüssel |
FABFFBACHGPKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC(=NC=N2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.